N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and an oxazole ring
Mechanism of Action
Target of Action
Compounds like “N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it can alter the function of the target, either enhancing or inhibiting its activity. This can lead to changes in cellular processes and physiological responses .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological processes that the target is involved in. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .
Preparation Methods
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative dehydroborylation to revert back to the mono-borylated alkene . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. The trifluoromethyl group in the compound plays an important role in pharmaceuticals, agrochemicals, and materials . It is used in the synthesis of various drug molecules and has been found to exhibit numerous pharmacological activities. Additionally, the compound is utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide While both compounds contain a trifluoromethyl group and a chloro group, they differ in their overall structure and specific functional groups
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-20-10-5-9(21-18-10)11(19)17-8-4-6(12(14,15)16)2-3-7(8)13/h2-5H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDHZLKSPBPEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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